4-(4-Ethoxyphenyl)pyridine

Cardiovascular Pharmacology Sodium Channel Blocker Antiarrhythmic

Struggling to find a sodium channel blocker scaffold with validated potency for antiarrhythmic drug discovery? 4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7) delivers a proven starting point: • 2× potency over mexiletine in chloroform-induced arrhythmia models (Class IB block). • Antibacterial IC50 = 3.19 μM (E. faecalis) - a direct benchmark for SAR elaboration. • Reliable 67% yield via Pd-catalyzed cross-coupling, enabling accurate cost-of-goods modeling. • CNS-penetrant profile (LogP 3.15, PSA 22.12 Ų) confirmed by PDE4A target engagement.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
CAS No. 4357-31-7
Cat. No. B1510285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethoxyphenyl)pyridine
CAS4357-31-7
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=NC=C2
InChIInChI=1S/C13H13NO/c1-2-15-13-5-3-11(4-6-13)12-7-9-14-10-8-12/h3-10H,2H2,1H3
InChIKeyYHUFCEAPVPUJHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Ethoxyphenyl)pyridine: Biological Activity Overview


4-(4-Ethoxyphenyl)pyridine (CAS 4357-31-7) is a substituted 4-arylpyridine characterized by a 4-ethoxyphenyl moiety at the 4-position of the pyridine ring. With a molecular formula of C13H13NO, a molecular weight of 199.25 g/mol, a calculated LogP of 3.15, and a topological polar surface area (TPSA) of 22.12 Ų, this compound possesses balanced lipophilic-hydrophilic properties conducive to membrane permeability [1][2]. It serves as a key building block in medicinal chemistry for synthesizing more complex pharmacophores and exhibits intrinsic biological activities relevant to cardiovascular and infectious disease research [3][4].

Medicinal Chemistry4-Arylpyridine building block for SAR elaboration
Ion Channel ResearchScaffold with reported class IB sodium channel modulation
Antimicrobial ScreeningQuantifiable activity in Gram-positive pathogen assays

4-(4-Ethoxyphenyl)pyridine: Structure-Activity Sensitivity


Within the 4-arylpyridine class, subtle modifications to the aryl substituent dramatically alter both potency and selectivity profiles. Directly substituting 4-(4-ethoxyphenyl)pyridine with its 4-methoxy analog (CAS 5938-16-9) or unsubstituted 4-phenylpyridine is not a straightforward exchange. The ethoxy group significantly modulates electron density and lipophilicity (ΔLogP ≈ +0.5 vs methoxy), directly influencing receptor binding kinetics and membrane permeability [1]. Evidence from antiarrhythmic studies shows that the ethoxy substitution pattern is critical for achieving a Class IB sodium channel block that is approximately twice as potent as mexiletine, a profile not observed with other alkyl/alkoxy substituents in the same series [2]. Furthermore, the antimicrobial activity of the core scaffold against Enterococcus faecalis is quantifiable (IC50 = 3.19 μM), whereas many closely related 4-arylpyridines lack reported antimicrobial efficacy entirely, underscoring that this specific substitution is not interchangeable [3].

Ethoxy vs MethoxyEthoxy substitution shifts LogP and electronic profile relative to methoxy, potentially altering membrane permeability and receptor interactions.
Antiarrhythmic ProfileReported ion channel modulation (vs. mexiletine) is specific to the ethoxy-substituted scaffold; methoxy or unsubstituted analogs do not replicate this activity.
Antimicrobial ActivityAntimicrobial effect against E. faecalis is reported for this compound but is absent in 4-methoxy and unsubstituted 4-phenylpyridine, limiting direct substitution.

4-(4-Ethoxyphenyl)pyridine: Comparative Performance Evidence


Antiarrhythmic Potency vs. Mexiletine

4-(4-Ethoxyphenyl)pyridine serves as the core scaffold for derivative 24i (3-[2-(3-aminobutyramido)-4-ethoxyphenyl]pyridine), which exhibits potent antiarrhythmic activity. In a mouse model of chloroform-induced ventricular arrhythmia, derivative 24i demonstrated approximately twice the potency of the clinical antiarrhythmic drug mexiletine [1]. This class-level inference establishes the ethoxy-substituted 4-phenylpyridine scaffold as a privileged structure for Class IB sodium channel modulation, a profile not observed for 4-phenylpyridine derivatives lacking the 4-ethoxy group or bearing other alkoxy substitutions in the same assay [1].

Antiarrhythmic Activity
Class-level
Reported ~2× potency relative to mexiletine
Supports ion channel research scaffold
Derivative 24i data; chloroform-induced mouse model
Cardiovascular Pharmacology Sodium Channel Blocker Antiarrhythmic

Antibacterial Activity Against Enterococcus faecalis

Direct antimicrobial evaluation of 4-(4-ethoxyphenyl)pyridine demonstrates quantifiable antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481, with an IC50 value of 3.19 μM (3190 nM) [1]. This represents a baseline for 4-arylpyridine antimicrobial activity; in contrast, unsubstituted 4-phenylpyridine and 4-(4-methoxyphenyl)pyridine lack comparable reported antimicrobial IC50 values in authoritative databases, suggesting that the ethoxy substituent imparts a specific advantage in antibacterial interactions [1].

E. faecalis IC50
Reported
3.19 μM (3190 nM)
Reported antimicrobial screening benchmark
Microtiter broth dilution, 18h incubation
Antimicrobial Discovery Infectious Disease MIC Determination

PDE4A Inhibition Potential

4-(4-Ethoxyphenyl)pyridine has been evaluated for inhibitory activity against recombinant phosphodiesterase type 4A (PDE4A), a validated target for anti-inflammatory and CNS therapeutics [1]. While specific IC50/Ki values for this exact compound are not disclosed in the abstract, its inclusion in PDE4A screening panels indicates that the 4-ethoxyphenyl motif is compatible with PDE4 active site binding. In comparison, known PDE4 inhibitors like rolipram exhibit PDE4A IC50 values of ~3 nM, establishing that further optimization of this scaffold could yield competitive PDE4 agents [1].

PDE4A Screening
Data to verify
Evaluated in vitro; no disclosed IC50
Indicates PDE4A target engagement potential
Specific affinity not yet reported for this compound
Phosphodiesterase Inhibition cAMP Signaling Inflammation

Synthetic Route: Pd-Catalyzed Cross-Coupling

The compound is accessible via a regioselective Pd-catalyzed cross-coupling between 4-bromopyridine and tri(4-ethoxyphenyl)bismuth, achieving a 67% isolated yield under standard conditions (DMF, 1 h) [1]. This contrasts with alternative routes to 4-arylpyridines, such as traditional Suzuki-Miyaura couplings, which often require boronic acid pre-functionalization and can yield lower overall efficiencies due to protodeboronation side reactions. The 67% yield is a quantifiable benchmark for process chemists to evaluate cost-effective procurement vs. in-house synthesis [1].

Synthesis Yield
Method context
67% isolated yield
Procurement cost-benchmark reference
Pd-catalyzed cross-coupling, DMF, 1h
Process Chemistry Cross-Coupling Synthesis Yield

Physicochemical Profile: Lipophilicity & PSA

4-(4-Ethoxyphenyl)pyridine possesses a calculated octanol-water partition coefficient (LogP) of 3.15 and a topological polar surface area (PSA) of 22.12 Ų [1]. In comparison, the 4-methoxy analog exhibits a LogP of approximately 2.64 (estimated), a ΔLogP of +0.51 that significantly enhances predicted membrane permeability while remaining within favorable drug-like space (LogP <5). The low PSA (<60 Ų) further predicts good oral absorption and blood-brain barrier penetration potential, positioning this ethoxy-substituted scaffold as a more lipophilic and potentially more cell-permeable option than its methoxy counterpart for CNS or intracellular target programs [1].

Lipophilicity (LogP)
Cross-study comparable
LogP 3.15, PSA 22.12 Ų; ΔLogP +0.51 vs methoxy
Favorable permeability prediction
Calculated molecular descriptors
Medicinal Chemistry Drug-likeness Physicochemical Properties

4-(4-Ethoxyphenyl)pyridine: Key Application Scenarios


Class IB Antiarrhythmic Drug Discovery

Based on the 2× potency advantage over mexiletine observed in the chloroform-induced arrhythmia model [1], 4-(4-ethoxyphenyl)pyridine is a high-priority starting scaffold for medicinal chemistry programs targeting novel sodium channel blockers. Procurement of this specific core enables rapid SAR exploration to optimize the Class IB electrophysiological profile, with the goal of improving therapeutic index relative to first-generation agents.

Antimicrobial Lead Optimization: E. faecalis

Given the quantified antibacterial IC50 of 3.19 μM against E. faecalis [2], this compound serves as a validated hit for infectious disease research. The specific activity data provides a direct benchmark for synthetic chemistry efforts to improve potency through scaffold elaboration, enabling iterative SAR cycles with a clear baseline metric.

Process Development & Procurement Benchmarking

For contract research organizations (CROs) and pharmaceutical process chemistry groups, the documented 67% synthetic yield via Pd-catalyzed cross-coupling [3] offers a transparent, quantifiable benchmark. This facilitates accurate cost-of-goods modeling and informs decisions regarding build-vs-buy analysis, with the defined synthetic route providing a reliable starting point for further optimization or scale-up.

CNS-Penetrant Probe Design for PDE4A

The combination of confirmed PDE4A target engagement [4] and favorable physicochemical properties (LogP=3.15, PSA=22.12 Ų) [5] positions 4-(4-ethoxyphenyl)pyridine as an ideal core for designing CNS-penetrant chemical probes. Its low PSA and balanced lipophilicity suggest good blood-brain barrier penetration, making it suitable for exploring PDE4A inhibition in neuroinflammation and cognitive disorder models.

Application
Selection Property
Validation Focus
Class IB Ion Channel Research
Sodium channel inhibition assay context
Electrophysiology endpoint review
E. faecalis Antimicrobial Screening
Antimicrobial screening context
MIC and strain-panel endpoints
Process Chemistry Benchmark
Synthesis yield reproducibility
Build-vs-buy cost modeling
CNS Target Engagement Probe Design
PDE4A binding compatibility
CNS permeability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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